((4-Nitrophenyl)azo)naphthol
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Overview
Description
((4-Nitrophenyl)azo)naphthol, also known as 4-(4-Nitrophenylazo)-1-naphthol, is an organic compound with the molecular formula C₁₆H₁₁N₃O₃. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its vibrant color and is commonly used as a dye in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Nitrophenyl)azo)naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline. This is achieved by treating 4-nitroaniline with sodium nitrite in an acidic medium, usually hydrochloric acid, at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 2-naphthol in an alkaline medium, such as sodium hydroxide, to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of large reactors and precise temperature control to maintain the stability of the diazonium salt and optimize the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
((4-Nitrophenyl)azo)naphthol undergoes various chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group on the naphthol ring can be oxidized to a ketone.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Reduction: 4-(4-Aminophenylazo)-1-naphthol.
Oxidation: 4-(4-Nitrophenylazo)-1-naphthone.
Substitution: Various substituted this compound derivatives depending on the substituent introduced
Scientific Research Applications
((4-Nitrophenyl)azo)naphthol has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various metal ions.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored polymers and as a pigment in paints and coatings
Mechanism of Action
The mechanism of action of ((4-Nitrophenyl)azo)naphthol primarily involves its ability to form stable complexes with various substrates. The azo group (N=N) acts as a chromophore, absorbing light and imparting color to the compound. In biological systems, the compound can interact with cellular components, leading to changes in cellular structure and function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Phenylazo-1-naphthol: Similar in structure but with a phenyl group instead of a nitrophenyl group.
4-(4-Chlorophenylazo)-1-naphthol: Contains a chlorophenyl group instead of a nitrophenyl group.
4-(4-Methoxyphenylazo)-1-naphthol: Contains a methoxyphenyl group instead of a nitrophenyl group
Uniqueness
((4-Nitrophenyl)azo)naphthol is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. The nitro group is an electron-withdrawing group, making the compound more reactive in electrophilic substitution reactions compared to its analogs. Additionally, the nitro group enhances the compound’s ability to form stable complexes with metal ions, making it particularly useful in analytical chemistry .
Properties
CAS No. |
1081769-89-2 |
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Molecular Formula |
C16H11N3O3 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H11N3O3/c20-16-14-4-2-1-3-11(14)5-10-15(16)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H |
InChI Key |
HPHIPYYTKHFLPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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